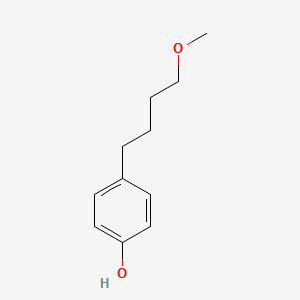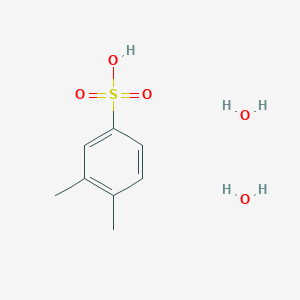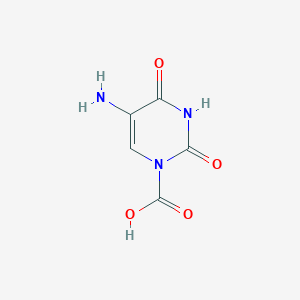
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid is a pyrimidine derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antiviral, anticancer, and antibacterial properties . It is a structural analog of uracil, a naturally occurring nucleobase in RNA, which contributes to its wide range of applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid typically involves the reaction of uracil derivatives with amines under specific conditions. One common method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent . This reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to DNA and RNA interactions, given its structural similarity to uracil.
Medicine: It has shown potential as an antiviral, anticancer, and antibacterial agent, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in nucleic acid synthesis, such as thymidylate synthase, inhibiting their activity.
Pathways Involved: It interferes with the DNA replication process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used as an anticancer agent.
Cytosine: A naturally occurring nucleobase in DNA and RNA.
Thymine: A nucleobase found in DNA, structurally similar to uracil.
Uniqueness
5-Amino-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives. Its ability to form hydrogen bonds and interact with nucleic acids makes it a valuable tool in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
93209-94-0 |
|---|---|
Formule moléculaire |
C5H5N3O4 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
5-amino-2,4-dioxopyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c6-2-1-8(5(11)12)4(10)7-3(2)9/h1H,6H2,(H,11,12)(H,7,9,10) |
Clé InChI |
WJZDBTCADXAGOX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)

![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
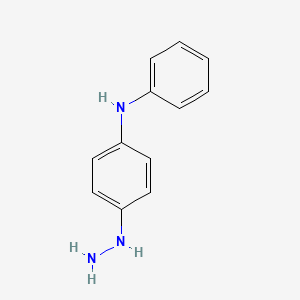
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
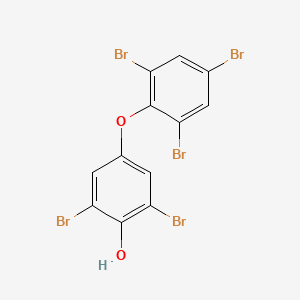
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)

![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

